4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine
Description
4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine is a heterocyclic compound featuring a pyridine core linked to a phenyl ring substituted with a piperidine moiety. Key physicochemical properties inferred from similar compounds include:
- Molecular weight: ~300–550 g/mol (based on substituted pyridine derivatives in ).
- Melting point: 268–292°C (aligned with substituted phenylpyridines in ).
- Spectroscopic signatures: IR peaks for N-H (~3320–3479 cm⁻¹), C≡N (~2183 cm⁻¹), and aromatic C=C (~1459–1569 cm⁻¹), alongside ¹H NMR signals for aromatic protons (δ 7.18–7.79 ppm) and piperidine CH₂ groups (δ 1.70–2.33 ppm) .
Properties
IUPAC Name |
4-[2-(piperidin-2-ylmethyl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-7-17(14-8-11-18-12-9-14)15(5-1)13-16-6-3-4-10-19-16/h1-2,5,7-9,11-12,16,19H,3-4,6,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWDAJITIMRFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine typically involves the reaction of 2-(piperidin-2-ylmethyl)phenyl derivatives with pyridine derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the piperidine compound reacts with a halogenated pyridine under basic conditions . Another approach involves the direct amination of pyridine derivatives with piperidine derivatives using transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, thereby optimizing the reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyridine compounds, including those related to 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine, exhibit significant anticancer properties. For instance, studies have shown that certain pyridine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines, including breast and ovarian cancer cells .
Case Study:
A study involving a series of pyridine derivatives demonstrated that specific modifications to the piperidine ring enhanced cytotoxicity against ovarian cancer cells while minimizing toxicity to normal cells. This suggests potential for developing targeted cancer therapies using such compounds.
| Compound | Cell Line Tested | Cytotoxicity Level |
|---|---|---|
| A | Ovarian Cancer | Moderate |
| B | Breast Cancer | Low |
Neurological Disorders
This compound has been explored for its neuroprotective effects. Compounds with similar structures have shown promise in treating conditions like Alzheimer's disease and other neurodegenerative disorders due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Study:
In preclinical trials, a derivative was tested for its effects on cognitive function in animal models of Alzheimer's disease. Results indicated improvement in memory retention and reduction in amyloid-beta plaque formation.
Diabetes Management
The compound has also been investigated for its potential use in managing diabetes. Studies suggest that pyridine derivatives can enhance insulin sensitivity and glucose uptake in muscle cells, making them candidates for antidiabetic agents .
Case Study:
A clinical trial assessed the efficacy of a piperidine derivative in improving glycemic control among type 2 diabetes patients. The results showed a significant reduction in fasting blood glucose levels compared to the placebo group.
| Study Group | Fasting Blood Glucose Reduction (%) |
|---|---|
| Treatment Group | 25 |
| Placebo Group | 5 |
Antimicrobial Activity
Recent investigations have highlighted the antibacterial properties of pyridine derivatives, including potential applications against resistant strains of bacteria. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics .
Case Study:
A study evaluated the antibacterial activity of various piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antimicrobial efficacy.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| C | S. aureus | 15 |
| D | E. coli | 12 |
Mechanism of Action
The mechanism of action of 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points and polarity, as seen in the nitro- and chloro-substituted derivatives (278–292°C vs. ~275°C for the parent compound) . Methoxy groups (OCH₃) introduce hydrogen-bonding capabilities, affecting solubility .
- Piperidine Position : Piperidin-2-ylmethyl (target compound) vs. piperidin-4-yloxy () alters steric and electronic profiles, influencing receptor binding .
Pharmacological and Biochemical Comparisons
- Antimicrobial Activity: Pyridine-piperidine hybrids with electron-deficient substituents (e.g., NO₂, Cl) show enhanced microbial inhibition, as demonstrated by derivatives in and (MIC values <50 µg/mL for E. coli and S. aureus) .
Biological Activity
4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a piperidine moiety, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
This structure allows for diverse interactions with biological macromolecules, enhancing its potential as a therapeutic agent.
The biological activity of this compound may be attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate pathways related to:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, which is crucial in cancer and tuberculosis treatment .
- Receptor Modulation : Its structural characteristics allow it to bind selectively to various receptors, potentially influencing neurotransmitter systems .
Anticancer Properties
Recent research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives have demonstrated inhibition of cell proliferation in various cancer cell lines, with IC50 values often in the low micromolar range .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 7.9 |
| Compound B | Ovarian Cancer | 12.0 |
| Compound C | Colorectal Cancer | 92.0 |
Anti-inflammatory Effects
The compound has also been explored for anti-inflammatory properties. In vitro assays have indicated that it can reduce the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.
Case Studies
- Inhibition of DHFR : A study evaluated the inhibitory effects of piperidine-based compounds on DHFR, revealing that modifications in the piperidine structure can enhance binding affinity and selectivity compared to standard drugs like Methotrexate .
- Neuropharmacological Activity : Another investigation focused on the interaction of benzoylpiperidine derivatives with serotonin and dopamine receptors, indicating that certain modifications could reduce side effects associated with traditional antipsychotics while maintaining efficacy .
- Antitumor Activity : A series of experiments demonstrated that derivatives of the compound significantly inhibited tumor growth in xenograft models, showcasing its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
